molecular formula C16H16N2OS2 B3491111 N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3491111
M. Wt: 316.4 g/mol
InChI Key: QMFXDBCHJZMIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a complex heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science

Preparation Methods

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • Tipepidine
  • Tiquizium Bromide
  • Timepidium Bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole Nitrate
  • Benocyclidine

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE stands out due to its unique structural features and the specific applications it is being investigated for, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-10-7-11(9-20-10)15(19)18-16-13(8-17)12-5-3-2-4-6-14(12)21-16/h7,9H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFXDBCHJZMIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 3
N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 4
N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.